2-(4-chlorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 2-oxo-2-phenylethyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Materials Science: This compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or proteins essential for the survival of pathogens or cancer cells. The thiadiazole ring and the phenoxy group are crucial for its biological activity, allowing it to bind effectively to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-4’-ethoxyacetanilide
- 2-oxo-2-phenylethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate
- Thiazole derivatives
Uniqueness
2-(4-chlorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring and the phenoxy group makes it particularly effective in its applications compared to other similar compounds .
Properties
Molecular Formula |
C18H14ClN3O3S2 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H14ClN3O3S2/c19-13-6-8-14(9-7-13)25-10-16(24)20-17-21-22-18(27-17)26-11-15(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,21,24) |
InChI Key |
ZBSCZOOIQQVSIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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